molecular formula C11H7NO2 B1197500 3-Cyano-4-methylcoumarin CAS No. 24526-69-0

3-Cyano-4-methylcoumarin

Cat. No. B1197500
CAS RN: 24526-69-0
M. Wt: 185.18 g/mol
InChI Key: FFBLBFMTKGSSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Cyano-4-methylcoumarin and related derivatives has been explored through various methods. A notable approach involves the reaction of 2-hydroxybenzaldehydes/2-hydroxyacetophenones with malanonitrile in a biphase medium using phase transfer catalysis, as described by Seema, Kumar, and Makrandi (2005) (Seema, Kumar, & Makrandi, 2005). This method effectively synthesizes 3-cyano and 3-cyano-4-methylcoumarins.

Molecular Structure Analysis

The molecular structure of 3-Cyano-4-methylcoumarin has been extensively studied. Sri et al. (2012) conducted FT-IR, FT-Raman, and UV-Vis spectra analyses along with DFT calculations to investigate its structural properties and vibrational frequencies (Sri et al., 2012).

Chemical Reactions and Properties

The chemical behavior of 3-Cyano-4-methylcoumarin is notable for its reactivity in various organic reactions. Madkour (1993) studied its reactivity towards Grignard and Michael reactions, highlighting the diverse chemical properties of this compound (Madkour, 1993).

Physical Properties Analysis

The physical properties of 3-Cyano-4-methylcoumarin, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in different conditions. For instance, the crystal structure of related coumarin derivatives has been explored by Alcock and Hough (1972), providing insights into the molecular interactions and physical properties of such compounds (Alcock & Hough, 1972).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are crucial for understanding the applications of 3-Cyano-4-methylcoumarin. Arivazhagan, Kavitha, and Subhasini (2014) conducted a study on the vibrational analysis and electronic structure of related coumarin compounds, which sheds light on the chemical properties of 3-Cyano-4-methylcoumarin (Arivazhagan, Kavitha, & Subhasini, 2014).

Scientific Research Applications

  • Vibrational and Electronic Spectra Analysis : The vibrational and electronic spectra of 3C4MC were investigated using density functional theory (DFT), which showed good agreement with experimental data. This analysis is crucial for understanding the structural properties and potential applications of 3C4MC in spectroscopy and material science (Udaya Sri et al., 2012).

  • Synthesis for Pharmaceutical Applications : 3-Cyano and 3-Cyano-4-methylcoumarins have been synthesized using phase transfer catalysis, highlighting their importance in the synthesis of methine dyes, cephalosporins, modified penicillins, and as specific inhibitors of various enzymes (Seema et al., 2005).

  • Antioxidant and Cytotoxic Properties : A study on 6-ethoxy-4-methylcoumarin, a derivative of 4-methylcoumarin, demonstrated slight cytotoxic effects and exhibited antioxidant activity, suggesting potential applications in pharmacology and drug development (Çelikezen et al., 2020).

  • Anticancer Activity : Research on 4-methylcoumarin derivatives, including those with a 3-cyano group, showed considerable anticancer capacity against various human cancer cell lines. This suggests their potential as novel chemotherapeutic agents (Miri et al., 2016).

  • Radical-Scavenging Properties : Studies have shown that 4-methylcoumarins with hydroxyl groups exhibit excellent antioxidant and radical-scavenging properties, indicating potential therapeutic applications for conditions characterized by free radical overproduction (Morabito et al., 2010).

  • Asymmetric Synthesis for Drug Development : An organocatalyzed asymmetric vinylogous Michael reaction involving 3-cyano-4-methylcoumarins was reported, demonstrating the potential for synthesizing γ-functionalized coumarin derivatives, important in drug development (Singh et al., 2022).

  • Neuroprotective Effects : Some 4-methylcoumarins showed significant neuroprotective effects, suggesting their usefulness in managing neurodegenerative diseases (Malhotra et al., 2016).

Safety And Hazards

3-Cyano-4-methylcoumarin is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and respiratory tract irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-methyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLBFMTKGSSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282603
Record name 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-methylcoumarin

CAS RN

24526-69-0
Record name 24526-69-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 24526-69-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-4-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-methylcoumarin
Reactant of Route 3
3-Cyano-4-methylcoumarin
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-methylcoumarin
Reactant of Route 5
3-Cyano-4-methylcoumarin
Reactant of Route 6
3-Cyano-4-methylcoumarin

Citations

For This Compound
71
Citations
NU Sri, K Chaitanya, MVS Prasad, V Veeraiah… - … Acta Part A: Molecular …, 2012 - Elsevier
… Spectroscopically pure 3-cyano-4-methylcoumarin in solid form was purchased from Sigma–… The ultraviolet absorption spectrum of 3-cyano-4-methylcoumarin in ethanol solvent has …
Number of citations: 37 www.sciencedirect.com
J Bojanowski, A Albrecht - ChemistrySelect, 2019 - Wiley Online Library
… The mechanism of the devised transformation is initiated by the deprotonation of the corresponding 3-cyano-4-methylcoumarin 2 by the appropriate base to give anion 4 A-C stabilized …
D Sharma, JK Makrandi - Journal of the Serbian Chemical Society, 2014 - doiserbia.nb.rs
2-Hydroxybenzaldehydes 1a-e on reaction with malononitrile 2 in the presence of iodine as catalyst give 3-cyanocoumarins 3a-e in one step under thermal heating as well as …
Number of citations: 8 doiserbia.nb.rs
EO Akumu - 2021 - 41.89.164.27
… detector, 7-Otertbutyldimethylsilyl-3-cyano-4-methylcoumarin, which emits a lavender blue … Fluoride screening with 7-O-tertbutyldimethylsilyl-3-cyano-4methylcoumarin is simple and …
Number of citations: 1 41.89.164.27
C Wiener, CH Schroeder, KP Link - Journal of the American …, 1957 - ACS Publications
… In the previous paper2 the synthesis of 3-cyano-4methylcoumarin and 3-substituted-4-… of the aldol condensate to give 3-cyano4-methylcoumarin (III), as shown in the equation. R …
Number of citations: 32 pubs.acs.org
S Singh, R Saini, RP Singh - The Journal of Organic Chemistry, 2022 - ACS Publications
… The preliminary investigations began by screening vinylogous Michael addition between 3-cyano-4-methylcoumarin 1a and C 2V symmetric N-3,5-dimethylphenyl maleimide 2a as …
Number of citations: 1 pubs.acs.org
EO AKUMU - 2021 - 41.89.164.27
… -3-cyano-4-methylcoumarin (2), 7-O-tertbutyldiphenylsylyl-3-cyano-4-methylcoumarin (3) and 7-O-… 7-O-tert-butyldimethylsylyl-3-cyano-4methylcoumarin (2), 7-O-tert-butyldiphenylsylyl-…
Number of citations: 2 41.89.164.27
X Huang, YH Wen, FT Zhou, C Chen, DC Xu, JW Xie - Tetrahedron Letters, 2010 - Elsevier
… α,β-unsaturated ketones and 3-cyano-4-methylcoumarin derivatives to establish the general … -withdrawing substituent on aryl ring of 3-cyano-4-methylcoumarin 2b has little effect on the …
Number of citations: 24 www.sciencedirect.com
CH Schroeder, KP Link - Journal of the American Chemical …, 1953 - ACS Publications
… This paper describes the synthesis of 3-cyano-4-methylcoumarin and the preparation of several other 3-substituted-4methylcoumarins. o-Hydroxyacetophenone (I), in thepresence of …
Number of citations: 20 pubs.acs.org
EO Akumu, SJ Kebenei - Kabarak Journal of Research & …, 2019 - journals.kabarak.ac.ke
… The study presents the synthesis of a new fluoride sensor 7-O-tertbutyldiphenylsilyl-3-cyano-4-methylcoumarin (SiCHMC) that imparts a blue fluorescence to an aqueous solution in the …
Number of citations: 1 journals.kabarak.ac.ke

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.